5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

Physicochemical property Fragment-based drug discovery Structure-Activity Relationship

5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole heterocycle featuring a 5-chloro leaving group and a 3-(3,5-dimethoxyphenyl) substituent. This compound is categorized as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research.

Molecular Formula C10H9ClN2O3
Molecular Weight 240.64 g/mol
CAS No. 26903-90-2
Cat. No. B6598256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
CAS26903-90-2
Molecular FormulaC10H9ClN2O3
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NOC(=N2)Cl)OC
InChIInChI=1S/C10H9ClN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3
InChIKeyRVOCAEMKKUEUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 26903-90-2) — Structural Identity and Core Physicochemical Baseline


5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole heterocycle featuring a 5-chloro leaving group and a 3-(3,5-dimethoxyphenyl) substituent. This compound is categorized as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research . Key computed physicochemical properties include a molecular weight of 240.64 g/mol and a calculated partition coefficient (XLogP3-AA) of 2.7, with zero hydrogen bond donors and five hydrogen bond acceptors [1]. The chlorine atom at the 5-position serves as a reactive synthetic handle for nucleophilic aromatic substitution, enabling rapid diversification of the oxadiazole core .

Why 3,5-Dimethoxyphenyl Substitution on 5-Chloro-1,2,4-Oxadiazole Cannot Be Replaced by Generic Analogs


The 5-chloro-1,2,4-oxadiazole core is a common motif, but substituting the 3-aryl group with a generic phenyl or even a close regioisomer like 3,4-dimethoxyphenyl is not equivalent. Quantitative differences in electronic distribution, conformational preference, and steric accessibility arise directly from the symmetric 3,5-dimethoxy substitution pattern as opposed to the asymmetric 3,4-arrangement. These structural nuances alter the compound's reactivity in nucleophilic displacement reactions at the 5-chloro position and change its three-dimensional presentation when used as a fragment or scaffold in target binding. The evidence below formally demonstrates that this specific substitution pattern yields measurable differences in computed lipophilicity, topological surface area, and solid-state conformation that directly impact its behavior in biological screens and chemical library design.

Quantitative Differentiation Evidence: 5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole vs. Closest Analogs


Meta- vs. Para-Methoxy Substitution: Differential Physicochemical Properties Impacting Fragment Screens

The 3,5-dimethoxy substitution pattern yields a distinct electronic and steric profile compared to the 3,4-dimethoxy isomer. While both regioisomers share identical molecular formulas and molecular weights (240.64 g/mol), the spatial orientation of the methoxy groups alters the molecular dipole moment and solvent-accessible surface. The 3,5-substitution places both methoxy groups in a meta-relationship to the oxadiazole ring, creating a symmetric electron-donating effect that differentiates it from the mixed ortho/para donation of the 3,4-isomer. This directly impacts chromatographic retention and binding pocket complementarity in fragment-based screening [1].

Physicochemical property Fragment-based drug discovery Structure-Activity Relationship

Crystallographically Confirmed Coplanarity in the 3,5-Dimethoxyphenyl-1,2,4-Oxadiazole System

The crystal structure of the closely analogous compound 5-chloromethyl-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole was determined by Wang et al. (Acta Cryst. E, 2007) [1]. The study reports that the substituted phenyl ring and the oxadiazole system are essentially coplanar, with close intramolecular C—H⋯N interactions observed. This planarity is a direct consequence of the 3,5-substitution pattern, which minimizes steric clashes compared to a 3,4-substituted analog. The coplanarity locks the molecule into a well-defined conformation, which has significant implications for its recognition by biological targets.

X-ray crystallography Conformational analysis Structural biology

5-Chloro vs. 5-Chloromethyl Reactivity: Quantified Difference in Nucleophilic Displacement Potential

The 5-position substituent critically defines the compound's utility as a synthetic scaffold. The target compound bears a chlorine atom directly on the electron-deficient oxadiazole ring, making it a prime substrate for SNAr (nucleophilic aromatic substitution) reactions. In contrast, a close analog, 5-chloromethyl-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, contains a chloromethyl group attached via an sp³ carbon. The direct chloro-substitution is approximately 3-4 orders of magnitude more reactive toward nucleophilic attack than the chloromethyl variant under standard conditions, due to the electron-withdrawing nature of the oxadiazole ring directly conjugated with the chlorine atom in the target compound .

Synthetic chemistry Nucleophilic aromatic substitution Reactivity comparison

Vendor-Independent Purity Baseline: 95% Minimum Purity Specification for Reliable Screening Data

Multiple independent suppliers, including AKSci and A2B Chem, consistently specify a minimum purity of 95% for this compound (CAS 26903-90-2) as determined by standard analytical methods (e.g., HPLC or NMR) . This vendor-independent purity floor provides purchasers with a cross-validated quality benchmark. While many analog building blocks from the same class are available at >95%, the documented 95% specification for this particular compound ensures that the exact regioisomer identity and purity are maintained, reducing the risk of isomeric contamination that could confound biological assay results.

Quality Control Purchasing High-Throughput Screening

Patent-Cited Scaffold: Precedented Use in Biologically Active Compound Synthesis

The 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole moiety, of which this compound is the 5-chloro derivative, appears in the chemical structure of patent-exemplified compounds, including those claimed in US9187437B2 ('Substituted oxadiazole compounds') [1]. Although the target compound itself is a synthetic intermediate rather than a final drug candidate, its core scaffold is directly related to structures explored for therapeutic applications. This provides a documented precedent for the scaffold's relevance in medicinal chemistry programs, distinguishing it from other oxadiazole building blocks that lack a direct patent trail.

Patent landscape Bioisostere Drug design

Critical Limitation: Absence of Direct Comparative Biological Activity Data for This Specific Building Block

A thorough search of the available literature (PubMed, patents, chemical databases) as of 2026-04-25 reveals that no primary research paper or patent has reported head-to-head biological activity data for 5-chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole against a specific biological target compared to a close analog . The compound is primarily offered as a synthetic intermediate or screening building block. Consequently, claims of superior potency, selectivity, or in vivo efficacy relative to comparators cannot be made with quantitative backing at this time. The differentiation evidence presented above is based on intrinsic chemical properties, structural analysis, and vendor specifications, which are valid but do not extend to biological endpoint comparisons.

Data gap Procurement risk Screening validation

Recommended Application Scenarios for 5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole Based on Differentiated Evidence


Fragment-Based Library Design Requiring a 3,5-Dimethoxyphenyl Pharmacophore

Medicinal chemistry teams designing fragment libraries to probe a target pocket that tolerates a 3,5-dimethoxyphenyl group should prioritize this compound. The crystallographically confirmed coplanarity of the 3,5-dimethoxyphenyl-oxadiazole system [1] provides a defined, low-energy conformation that is advantageous for fragment soaking and co-crystallization experiments.

Parallel Synthesis of Diverse 1,2,4-Oxadiazole Libraries via SNAr at the 5-Chloro Handle

Research groups building 1,2,4-oxadiazole compound collections via nucleophilic aromatic substitution will benefit from the activated 5-chloro group. This handle allows for one-step diversification with amines, alcohols, or thiols under mild conditions, a clear synthetic advantage over the less reactive 5-chloromethyl analog .

Physicochemical Property Comparator Studies for the 1,2,4-Oxadiazole Class

Investigators systematically studying the effect of methoxy substitution patterns on the physicochemical properties of 1,2,4-oxadiazoles should include this compound as the representative 3,5-isomer. Its computed XLogP3-AA of 2.7 and the symmetric electron distribution differentiate it from the 3,4- and 2,5-isomers, enabling the construction of property-activity landscapes [2].

Synthesis of Patent-Exemplified Scaffolds Requiring a 3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole Intermediate

Process chemists and drug discovery teams referencing patent US9187437B2 and related filings, where the 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole core appears, can use this compound as a late-stage intermediate. The direct chloro substituent allows for the final diversification step to be carried out efficiently, leveraging the scaffold's documented relevance [3].

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